4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound that features a pyrrolidine ring attached to a thiophene ring, with a hydroxymethyl group and an aldehyde group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, which is then attached to the thiophene ring. The hydroxymethyl and aldehyde groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxymethyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde
- 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol
Uniqueness
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound with a unique molecular structure that includes a thiophene ring and a pyrrolidine moiety. Its diverse functional groups allow for significant biological interactions, making it a subject of interest in medicinal chemistry. This article aims to detail the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential applications in drug development.
The molecular formula of this compound is C11H13N1O2S1, with a molecular weight of approximately 211.28 g/mol. The compound is characterized by the following structural features:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Aldehyde group : Contributes to reactivity and potential interactions with biological targets.
- Pyrrolidine moiety : Enhances solubility and biological compatibility.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. Studies have shown that similar thiophene derivatives possess antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, pyrrolidine derivatives have been reported to exhibit cytotoxic effects against glioblastoma and breast cancer cells at nanomolar concentrations . Specific investigations into the apoptosis mechanism revealed morphological changes consistent with programmed cell death.
- Antiviral Activity : Thiophene derivatives have been explored for their antiviral properties, particularly against viral pathogens. The presence of specific functional groups, such as piperidine or hydroxymethyl substituents, has been linked to enhanced antiviral efficacy .
Interaction Studies
Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities of this compound with various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of this compound can be achieved through various routes:
- Starting Materials : Common precursors include thiophene derivatives and pyrrolidine-based compounds.
- Reagents : Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are frequently utilized.
- Yield Optimization : Reaction conditions can be adjusted to improve yield and purity, often involving organic solvents like DMF or DMSO.
Case Studies
Several studies have focused on the biological activity of related compounds:
These findings underscore the therapeutic potential of compounds related to this compound.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-5-8-2-1-3-11(8)9-4-10(6-13)14-7-9/h4,6-8,12H,1-3,5H2 |
InChI Key |
LNKATEOREXXHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
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